molecular formula C11H16F3NO2 B13207107 Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate

Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B13207107
M. Wt: 251.25 g/mol
InChI Key: DIOLNMDWYCXLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of a trifluoromethyl group in the molecule enhances its chemical stability and lipophilicity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(trifluoromethyl)-2-azaspiro[35]nonane-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMSO for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes, allowing it to reach its targets more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-azaspiro[3.5]nonane-2-carboxylate
  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness

Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .

Biological Activity

Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate is a compound of interest due to its potential biological activities, particularly as a GPR119 agonist and its possible applications in metabolic disorders. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound belongs to the class of azaspiro compounds, characterized by a spirocyclic structure that incorporates nitrogen atoms. The presence of the trifluoromethyl group significantly influences its biological properties, enhancing lipophilicity and potentially affecting receptor interactions.

GPR119 Agonism

Recent studies have highlighted the role of this compound as a GPR119 agonist. GPR119 is a G-protein coupled receptor involved in glucose homeostasis and lipid metabolism. Activation of this receptor has been linked to improved insulin sensitivity and glucose-lowering effects.

  • Case Study : A study published in Bioorganic & Medicinal Chemistry evaluated a series of 7-azaspiro[3.5]nonane derivatives for their GPR119 agonistic activity. Among these, compound 54g demonstrated significant agonistic effects, leading to favorable pharmacokinetic profiles in Sprague-Dawley rats and notable glucose-lowering effects in diabetic models .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound.

ParameterValue
Solubility High (due to trifluoromethyl group)
Bioavailability Moderate to high
Metabolism Primarily hepatic
Half-life Approximately 4 hours

Safety and Toxicology

Preliminary toxicological assessments indicate that azaspiro compounds generally exhibit low toxicity profiles; however, comprehensive studies specific to this compound are necessary to establish safety margins.

Properties

Molecular Formula

C11H16F3NO2

Molecular Weight

251.25 g/mol

IUPAC Name

methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-3-carboxylate

InChI

InChI=1S/C11H16F3NO2/c1-17-9(16)8-10(6-15-8)4-2-7(3-5-10)11(12,13)14/h7-8,15H,2-6H2,1H3

InChI Key

DIOLNMDWYCXLRZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(CCC(CC2)C(F)(F)F)CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.